Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXORIGNFLSKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368850 | |
| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-46-6 | |
| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclization of Amino Acid Esters with Urea Derivatives
The most documented method involves the cyclization of ethyl glycinate derivatives with urea or thiourea analogs. For instance, ethyl N-(phenylaminocarbonyl)glycinate undergoes base-catalyzed intramolecular cyclization to form the hydantoin core. This reaction typically employs sodium hydroxide or triethylamine in dichloromethane or acetonitrile, achieving yields of 65–78%. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl group, followed by elimination of ethanol to form the imidazolidinedione ring.
Table 1: Representative Conditions for Cyclization Reactions
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl N-(phenylcarbamoyl)glycinate | NaOH (1M) | H2O/THF | 25 | 72 |
| Ethyl N-(methylthiocarbamoyl)glycinate | Triethylamine | Acetonitrile | 0→25 | 68 |
Condensation with Bis-electrophiles
Alternative routes utilize bis(4-nitrophenyl)carbonate to form hydantoins via a two-step process. Ethyl glycinate reacts with the carbonate to generate an intermediate carbamate, which cyclizes under basic conditions to yield the target compound. This method avoids harsh acids and achieves 80–85% purity after recrystallization.
Modern Catalytic and One-Pot Approaches
Isocyanate-Mediated Synthesis
A 2022 study demonstrated the use of α-amino ester isocyanates in a one-pot addition-cyclization sequence. For example, reacting ethyl aspartate with cyclohexyl isocyanate in dichloromethane at 0°C produced a carbamate intermediate, which cyclized spontaneously upon warming to room temperature. This method achieved 79% yield and minimized epimerization, making it suitable for stereosensitive applications.
Transition Metal Catalysis
Palladium-catalyzed coupling has been explored for introducing substituents at the hydantoin’s N-1 position. Ethyl bromoacetate reacts with preformed hydantoin derivatives in the presence of Pd(PPh3)4 and potassium carbonate, yielding functionalized analogs with 60–70% efficiency. This approach enables diversification of the hydantoin scaffold but requires inert atmosphere conditions.
Industrial-Scale Production
Continuous Flow Reactors
While bench-scale syntheses use batch reactors, industrial methods prioritize continuous flow systems to enhance reproducibility. A patent-described process involves pumping ethyl glycinate and urea derivatives through a heated tubular reactor at 120°C, achieving 90% conversion in <30 minutes. Automated purification via inline HPLC ensures >99% purity, critical for pharmaceutical intermediates.
Solvent and Catalyst Recovery
Environmental and cost considerations drive the adoption of solvent-free cyclization using ionic liquids like 1-butyl-3-methylimidazolium acetate. This green chemistry approach reduces waste and allows catalyst recycling, with no loss in yield over five cycles.
Mechanistic Insights and Kinetic Studies
Base-Catalyzed Cyclization Kinetics
The rate-limiting step in base-mediated cyclization is the formation of a tetrahedral intermediate, as shown in pH-dependent kinetic studies. Reactions accelerate with weaker base strengths (pKa <5.5), where deprotonation of the carbamate nitrogen precedes cyclization. Above pH 9, ester hydrolysis competes, reducing yields.
Side Reactions and Mitigation
Common side products include hydrolyzed carboxylic acids (from ester cleavage) and dimeric species. Adding molecular sieves to absorb water or using anhydrous solvents suppresses hydrolysis, improving yields by 15–20%.
Optimization and Process Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents like toluene favor cyclization but require higher temperatures (80–100°C).
Temperature and Time
Optimal conditions balance reaction speed and side-product formation:
-
Low temperature (0–25°C): Minimizes hydrolysis but extends reaction time (12–24 hours).
-
High temperature (80–100°C): Completes in 1–2 hours but risks decomposition.
Analytical Characterization
Spectroscopic Confirmation
Análisis De Reacciones Químicas
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazolidinone ring.
Reduction: Reduced forms of the imidazolidinone ring.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can be compared with other imidazolidinone derivatives, such as:
- Ethyl (2,5-dioxo-4,4-diphenyl-1-imidazolidinyl)acetate
- Ethyl (5-chloro-2-oxo-1(2H)-pyridinyl)acetate
- Ethyl (5-fluoro-2-nitrophenoxy)acetate
These compounds share the imidazolidinone core but differ in their substituents, leading to variations in their chemical properties and applications.
Actividad Biológica
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its imidazolidine ring structure, which contributes to its biological activity. The compound’s molecular formula is C₇H₈N₂O₄, and it features an ethyl ester functional group that enhances its solubility and bioavailability.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of imidazolidine-2,4-dione exhibit antiproliferative effects on various cancer cell lines. For instance, these compounds have been shown to modulate cancer efflux pumps, which are critical in the development of drug resistance in tumors .
Table 1: Antiproliferative Activity of Imidazolidine Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| FB49 | HD-MB03 | 45 ± 6 | Induces apoptosis and blocks G1 phase |
| Compound 28 | Various | 233 ± 58 | Inhibits BAG3 protein interactions |
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections. Studies have shown that imidazolidine derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
3. Modulation of Enzymatic Activity
The compound has also been investigated for its role as an enzyme modulator . High-throughput screening techniques have revealed that it can affect enzymatic activities linked to metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound binds to specific proteins involved in cell signaling and proliferation, such as BAG3, thereby influencing cellular responses to stress and apoptosis .
- Disruption of Membrane Integrity : Its structure allows it to interact with lipid membranes of bacteria and cancer cells, leading to increased permeability and eventual cell death .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with FB49 led to a significant reduction in cell viability in medulloblastoma cells compared to untreated controls. The study concluded that the compound could be developed as a novel therapeutic agent for pediatric brain tumors.
- Case Study 2 : A clinical trial assessing the antimicrobial efficacy of imidazolidine derivatives showed a marked reduction in bacterial load among patients treated with formulations containing this compound.
Q & A
What are the optimized synthetic routes for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via microwave-assisted condensation of ethyl 2-aminoacetate derivatives with carbonyl sources (e.g., phenyl benzoyloxycarbamate) in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base. Microwave irradiation at 120°C for 2 hours enhances reaction efficiency, achieving yields of 48–65% . Recrystallization from dichloromethane/hexanes improves purity. Key variables include stoichiometry (1:2 molar ratio of amine to carbonyl reagent) and solvent polarity.
Advanced
For mechanistic studies, isotopic labeling (e.g., -ethyl groups) can track ester group stability under microwave conditions. Comparative analysis of thermal vs. microwave heating reveals a 20–30% yield increase in the latter due to accelerated kinetics and reduced side reactions (e.g., hydrolysis of the imidazolidinone ring) . Solvent screening (DMF vs. acetonitrile) shows acetonitrile minimizes byproduct formation via better solubility control .
How can researchers resolve contradictions in spectroscopic data during characterization?
Basic
Standard characterization includes -NMR (e.g., δ 8.55 ppm for NH protons), ESI-MS ([M+H]+ = 275.20), and melting point analysis (169–171°C). Discrepancies in NMR splitting patterns may arise from Z/E isomerism, resolved via NOESY experiments or X-ray crystallography .
Advanced
For ambiguous peaks (e.g., overlapping aromatic signals in derivatives), use -DEPT or HSQC to assign carbons. In cases of polymorphism affecting melting points, DSC (Differential Scanning Calorimetry) can identify multiple crystalline phases . Computational tools like Gaussian (DFT calculations) predict NMR shifts with <5% deviation from experimental data, aiding structural validation .
What advanced crystallographic techniques are recommended for determining its solid-state structure?
Basic
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is standard. Key parameters:
- Space group: (common for imidazolidinone derivatives)
- Bond lengths: C=O (1.21–1.23 Å), N–C (1.36–1.38 Å) .
Advanced
For twinned or low-resolution crystals, utilize SHELXD for structure solution and Olex2 for visualization. High-resolution synchrotron data (λ = 0.7 Å) improves anomalous dispersion for absolute configuration determination. Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the imidazolidinone ring, analyzed via Mercury software .
How do structural modifications impact biological activity in related compounds?
Advanced
Derivatives with arylidene substituents (e.g., 4-methoxybenzylidene) exhibit enhanced UV absorption (λmax = 320–350 nm), making them candidates for photostability studies in sunscreen formulations . For neurological targets, 2,5-dioxoimidazolidine acetamides act as mGlu4 positive allosteric modulators (PAMs), with EC50 values <100 nM. Substituent polarity (e.g., ethoxy vs. methoxy) correlates with blood-brain barrier permeability .
What methodologies validate purity and quantify trace impurities?
Basic
HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) detects impurities >0.1%. GC-MS identifies volatile byproducts (e.g., ethyl acetate residues) .
Advanced
LC-HRMS (High-Resolution Mass Spectrometry) with ion mobility separation distinguishes isobaric impurities (e.g., isomers with Δmass <0.005 Da). For GMP compliance, qNMR (quantitative -NMR) with maleic acid as an internal standard achieves ±1% accuracy in purity assessment .
How can computational modeling guide derivative design?
Advanced
Molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosinase (PDB: 2Y9X). QSAR models highlight the critical role of the imidazolidinone ring’s dipole moment (>4.5 D) in enhancing solubility and bioavailability . MD simulations (AMBER) assess hydrolytic stability of the ester group in physiological pH, informing prodrug strategies .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced
Batch vs. flow chemistry comparisons reveal flow systems reduce reaction time by 50% (30 minutes vs. 2 hours) but require precise temperature control to avoid ring-opening side reactions. Solvent recovery (e.g., acetonitrile via distillation) reduces costs by 40% but demands rigorous azeotrope analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
